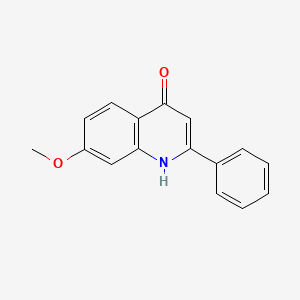

7-Methoxy-2-phenyl-quinolin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151980. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2-phenyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-12-7-8-13-15(9-12)17-14(10-16(13)18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVUAOCDNFNSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20430-72-2 | |

| Record name | 20430-72-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methoxy-2-phenyl-quinolin-4-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-2-phenyl-quinolin-4-ol is a heterocyclic organic compound featuring a quinoline core. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This guide provides a comprehensive overview of the core chemical properties, synthesis, and characterization of this compound. It serves as a technical resource for professionals engaged in chemical synthesis and drug discovery, offering insights into its molecular structure, physicochemical properties, and established synthetic protocols.

Molecular Structure and Properties

The foundational structure of this compound is a quinoline ring system, which consists of a benzene ring fused to a pyridine ring. In this specific derivative, a methoxy group (-OCH₃) is attached at the 7-position, a phenyl group (-C₆H₅) at the 2-position, and a hydroxyl group (-OH) at the 4-position. The presence of these functional groups significantly influences the molecule's chemical reactivity, solubility, and potential for biological interactions. The compound exists in tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form, with the quinolone form often predominating.[4]

Physicochemical Data

A summary of the key computed and experimental properties for this compound is presented below. These values are essential for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₂ | PubChem[5] |

| Molecular Weight | 251.28 g/mol | PubChem[5] |

| IUPAC Name | 7-methoxy-2-phenyl-1H-quinolin-4-one | PubChem[5] |

| CAS Number | 20430-72-2 | PubChem[5] |

| Monoisotopic Mass | 251.094628657 Da | PubChem[5] |

| Predicted XLogP3 | 3.2 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |

| Rotatable Bond Count | 2 | PubChem[5] |

| Topological Polar Surface Area | 38.3 Ų | PubChem[5] |

Structural Representation

The 2D chemical structure of this compound highlights the arrangement of its constituent atoms and functional groups.

Caption: 2D structure of this compound.

Synthesis Methodology

The synthesis of 4-hydroxyquinoline derivatives like this compound is classically achieved through the Conrad-Limpach synthesis .[1][4][6][7] This robust and versatile method involves the condensation of an aniline with a β-ketoester.[4]

Causality of Experimental Choices

-

Reactants : The synthesis logically starts with m-anisidine (3-methoxyaniline) and ethyl benzoylacetate. The m-anisidine provides the benzene ring portion of the quinoline core, complete with the required methoxy group at the eventual 7-position. Ethyl benzoylacetate provides the atoms necessary to form the pyridine ring, including the phenyl group at the 2-position and the hydroxyl/oxo group at the 4-position.

-

Reaction Conditions : The synthesis is a two-step process.[7]

-

Condensation : The initial reaction is the formation of an enamine intermediate (a Schiff base) from the aniline and the β-ketoester. This step is typically performed at moderate temperatures, often with an acid catalyst, to favor the attack of the aniline's amino group on the keto group of the ester.[4][6]

-

Thermal Cyclization : The critical ring-closing step requires high temperatures (typically ~250 °C).[4][7] This thermal energy is necessary to overcome the activation barrier for the intramolecular electrocyclic reaction that forms the new heterocyclic ring.[1][4] The choice of a high-boiling, inert solvent like mineral oil or Dowtherm A is crucial to maintain a consistent high temperature and facilitate the reaction, often leading to significantly higher yields compared to solvent-free conditions.[1][4]

-

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Conrad-Limpach synthesis for the target molecule.

Caption: Conrad-Limpach synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Conrad-Limpach synthesis.

-

Step 1: Formation of the Enamine Intermediate

-

To a round-bottom flask, add equimolar amounts of m-anisidine and ethyl benzoylacetate.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.[4]

-

Stir the mixture at room temperature for 1-2 hours, then gently heat to approximately 100-120 °C for an additional hour to ensure complete condensation. Water is removed during this process.

-

The resulting product, ethyl 3-(3-methoxyphenylamino)-3-phenylacrylate, is often a viscous oil and may be used directly in the next step without extensive purification.[8]

-

-

Step 2: Thermal Cyclization

-

Add the crude enamine intermediate from Step 1 to a high-boiling point, inert solvent (e.g., mineral oil). The use of a solvent is reported to increase yields significantly.[4]

-

Heat the mixture to approximately 250 °C with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon).

-

Maintain this temperature for 30-60 minutes. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).

-

During this step, ethanol is eliminated, and the quinolone ring system is formed.[6]

-

-

Step 3: Isolation and Purification

-

Allow the reaction mixture to cool to below 100 °C.

-

While still warm, carefully add a non-polar solvent like hexane or petroleum ether to the mixture. This will cause the desired product to precipitate while the high-boiling solvent remains in solution.

-

Collect the crude solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove residual mineral oil.

-

Further purify the product by recrystallization from a suitable solvent, such as ethanol, acetic acid, or dimethylformamide (DMF), to yield pure this compound.

-

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance) : In a solvent like DMSO-d₆, one would expect to see characteristic signals for the aromatic protons on both the quinoline and phenyl rings, a singlet for the methoxy group protons (around 3.8-4.0 ppm), and a broad singlet for the N-H proton of the quinolone tautomer at a downfield chemical shift (often >11 ppm).[9]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum would show distinct signals for all 16 carbon atoms. Key signals would include the carbonyl carbon (C=O) of the quinolone form around 177 ppm, the carbon bearing the methoxy group, and the various aromatic carbons.[9]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) using a technique like electrospray ionization (ESI) would be used to confirm the molecular weight. The expected [M+H]⁺ ion would have an m/z value corresponding to the exact mass of C₁₆H₁₄NO₂⁺.[9] Predicted collision cross-section (CCS) values can also aid in identification.[10]

-

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands. A strong C=O stretching vibration (around 1650-1690 cm⁻¹) would confirm the presence of the quinolone tautomer. Other notable bands would include N-H stretching (around 3300-3400 cm⁻¹), C-O stretching for the methoxy group, and C=C and C=N stretching vibrations from the aromatic rings.

Applications in Research and Drug Development

The quinoline nucleus is a cornerstone in medicinal chemistry.[1][2] Derivatives of 2-phenylquinoline have been investigated for a range of biological activities.

-

Anticancer Potential : Many quinoline derivatives exhibit antiproliferative effects against various cancer cell lines.[2] They can function by inhibiting key enzymes like topoisomerase or interfering with cell signaling pathways essential for tumor growth.[2] For example, 4-anilinoquinolines have been synthesized and evaluated as potent antitumor inhibitors.[11]

-

Antimicrobial Activity : The quinoline scaffold is present in several antimicrobial and antimalarial drugs.[1][2] The 2-phenylquinoline moiety, in particular, has been shown to contribute to antibacterial properties, making it a valuable structure for developing new antibiotics.[3]

-

Chemical Intermediate : Compounds like this compound serve as versatile building blocks for more complex molecules. The hydroxyl group at the 4-position can be converted into other functional groups (e.g., a chloro group), which can then undergo nucleophilic substitution to introduce diverse side chains, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies.[2][12]

Safety and Handling

According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound is classified as harmful if swallowed and causes serious eye damage.[5]

-

Hazard Statements : H302 (Harmful if swallowed), H318 (Causes serious eye damage).[5]

-

Precautionary Measures : Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid ingestion, inhalation, and contact with skin and eyes.[5]

References

-

Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

Stadlbauer, W., & Hojas, G. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 14(7), 2516–2524. Retrieved from [Link]

-

Wang, Z. (2010). Conrad-Limpach Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Retrieved from [Link]

-

Conrad-Limpach Synthesis - SynArchive. (n.d.). Retrieved January 7, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Retrieved from [Link]

-

7-Methoxy-4-phenyl-quinolin-2-ol. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

This compound (C16H13NO2). (n.d.). PubChemLite. Retrieved January 7, 2026, from [Link]

-

Supporting Information for an article on the synthesis of 2-phenylquinolin-4(1H)-one derivatives. (n.d.). Retrieved January 7, 2026, from [Link]

-

Supporting Information for an article on the synthesis of quinoline derivatives. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]

-

El-Gohary, A. R., et al. (2016). 7-Methoxy-2-phenylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1621–1624. Retrieved from [Link]

-

Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. (n.d.). Retrieved January 7, 2026, from [Link]

-

7-methoxy-2-phenyl-1H-quinoline-2-carboxylic acid. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

7-Methoxy-2-phenyl-4-phenylmethoxyquinolin-5-ol. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Synthesis and Characterization of New Tetrahydroquinolines and Quinolines. (2018). Molecules, 23(10), 2469. Retrieved from [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). Molecules, 25(19), 4545. Retrieved from [Link]

-

Synthesis of 4-Alkoxy-2-phenylquinoline Derivatives as Potent Antiplatelet Agents. (2000). Chemical & Pharmaceutical Bulletin, 48(11), 1678-1684. Retrieved from [Link]

-

Wang, Y., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(3), 3849–3865. Retrieved from [Link]

-

Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). International Journal of Molecular Sciences, 24(16), 12811. Retrieved from [Link]

Sources

- 1. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 7-Methoxy-2-phenylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. This compound | C16H13NO2 | CID 289743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. synarchive.com [synarchive.com]

- 8. scribd.com [scribd.com]

- 9. rsc.org [rsc.org]

- 10. PubChemLite - this compound (C16H13NO2) [pubchemlite.lcsb.uni.lu]

- 11. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 7-Methoxy-2-phenyl-quinolin-4-ol

Abstract

This technical guide provides a comprehensive overview of 7-Methoxy-2-phenyl-quinolin-4-ol (CAS No. 20430-72-2), a heterocyclic compound of significant interest in medicinal chemistry. The quinoline scaffold is a well-established privileged structure in drug discovery, known for a wide array of biological activities.[1][2] This document delves into the physicochemical properties, synthesis, and potential therapeutic applications of this specific quinoline derivative. Detailed experimental protocols for its synthesis via the Conrad-Limpach reaction and its analytical characterization are provided. Furthermore, this guide explores the potential of this compound as a valuable building block for the development of novel therapeutic agents, particularly in the realm of oncology.[3][4]

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties.[1][2] The versatility of the quinoline scaffold allows for extensive structural modifications, enabling the fine-tuning of its biological and pharmacokinetic profiles.[3] This guide focuses on a specific derivative, this compound, which incorporates key structural motifs that suggest significant potential for biological activity. The presence of the methoxy and phenyl groups can influence the molecule's lipophilicity and electronic properties, which are critical for its interaction with biological targets.[5]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development.

| Property | Value | Source |

| CAS Number | 20430-72-2 | [6] |

| Molecular Formula | C₁₆H₁₃NO₂ | [6] |

| Molecular Weight | 251.28 g/mol | [6] |

| IUPAC Name | 7-methoxy-2-phenyl-1H-quinolin-4-one | [6] |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3 | [6] |

| InChI | InChI=1S/C16H13NO2/c1-19-12-7-8-13-15(9-12)17-14(10-16(13)18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) | [6] |

| Predicted XlogP | 3.2 | [6] |

| Appearance | Pale-yellow to Yellow-brown Solid |

Synthesis of this compound: The Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a classical and effective method for the preparation of 4-hydroxyquinolines.[7][8] The reaction proceeds through the condensation of an aniline with a β-ketoester to form a Schiff base, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline product.[7]

Reaction Mechanism

The synthesis of this compound via the Conrad-Limpach reaction involves the following key steps:

-

Formation of the Enamine Intermediate: 3-Methoxyaniline reacts with ethyl benzoylacetate. The reaction is typically catalyzed by a weak acid.

-

Thermal Cyclization: The resulting enamine undergoes an intramolecular cyclization at elevated temperatures, followed by the elimination of ethanol to form the quinolin-4-ol ring system.

Caption: Conrad-Limpach synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Conrad-Limpach synthesis.[9][10]

Materials:

-

3-Methoxyaniline

-

Ethyl benzoylacetate

-

Dowtherm A (or another high-boiling point solvent like diphenyl ether)

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Sodium hydroxide

-

Diatomaceous earth (Celite®)

Procedure:

-

Step 1: Formation of the Anilino-Ester Intermediate.

-

In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyaniline (1 equivalent) and ethyl benzoylacetate (1 equivalent) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

-

Step 2: Thermal Cyclization.

-

To the crude anilino-ester intermediate, add a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to approximately 250 °C in a heating mantle with stirring for 30-60 minutes.[1] The high temperature is crucial for the cyclization to occur.[7]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Allow the reaction mixture to cool to below 100 °C.

-

-

Step 3: Isolation and Purification.

-

Carefully add hexane to the cooled reaction mixture to precipitate the product.

-

Filter the crude product and wash with hexane to remove the high-boiling point solvent.

-

To purify the product, dissolve it in a dilute aqueous sodium hydroxide solution.

-

Filter the solution through a pad of diatomaceous earth to remove any insoluble impurities.

-

Acidify the filtrate with hydrochloric acid to precipitate the purified this compound.

-

Collect the precipitate by filtration, wash with water until the washings are neutral, and dry the product under vacuum.

-

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline and phenyl rings, as well as a singlet for the methoxy group protons. The ¹³C NMR will confirm the number and types of carbon atoms in the molecule.[11][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H, N-H, C=O, and C-O functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid or ammonia modifier) is a common starting point for method development.[13][14]

Potential Biological Activities and Applications in Drug Development

While specific biological studies on this compound are not extensively reported, the broader class of quinoline derivatives has shown significant promise in various therapeutic areas, particularly in oncology.[3][4]

Anticancer Potential

Numerous studies have demonstrated the potent anticancer activity of quinoline derivatives.[3][4] These compounds can exert their effects through various mechanisms, including:

-

Inhibition of Topoisomerase I: Some quinoline derivatives have been shown to stabilize the topoisomerase I-DNA cleavage complex, leading to cancer cell death.[3]

-

Tubulin Polymerization Inhibition: Certain quinolones can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[15]

-

Kinase Inhibition: The quinoline scaffold is present in several approved kinase inhibitors used in cancer therapy.

The structural features of this compound, particularly the 2-phenyl and 7-methoxy substitutions, are found in other quinoline derivatives with demonstrated anticancer activity. For instance, methoxy-substituted quinolines have shown significant antiproliferative effects against various cancer cell lines.[16]

Caption: Potential anticancer mechanisms of action for quinoline derivatives.

Other Potential Therapeutic Applications

Beyond oncology, the quinoline nucleus is a key component in drugs for a variety of diseases. This suggests that this compound could be explored for other activities, including:

-

Anti-inflammatory activity [17]

-

Antibacterial and Antifungal activity

-

Antimalarial activity

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through well-established chemical reactions, and its structural similarity to other biologically active quinolines provides a strong rationale for its further investigation. Future research should focus on the comprehensive biological evaluation of this compound against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects. Mechanistic studies to identify its specific molecular targets will be crucial for its development as a potential drug candidate. The detailed synthetic and analytical protocols provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery to explore the full therapeutic potential of this intriguing molecule.

References

- Supporting Information for a scientific article. (n.d.).

- Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC.

- PubChem. (n.d.). This compound.

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.).

- In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2023). PMC.

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI.

- Wikipedia. (n.d.). Conrad–Limpach synthesis.

- Conrad-Limpach Reaction. (n.d.).

- PubChemLite. (n.d.). This compound (C16H13NO2).

- SynArchive. (n.d.). Conrad-Limpach Synthesis.

- Benchchem. (n.d.). 7-Methoxy-2-phenylquinoline-4-carboxylic acid|CAS 174636-63-6.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.

- 7-Methoxy-2-phenylquinoline-3-carbaldehyde. (n.d.). PMC.

- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). PMC.

- Supporting information for Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,-yl]acetamide. (n.d.).

- Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. (n.d.).

- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). RSC Publishing.

- MHTP, 2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol, a Synthetic Alkaloid, Induces IFN-γ Production in Murine Model of Ovalbumin-Induced Pulmonary Allergic Inflammation. (2018). PubMed.

- Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (2025). ResearchGate.

- In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.). PMC.

- Translational Oncology. (n.d.). Semantic Scholar.

- 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. (n.d.). MDPI.

- PubChem. (n.d.). 7-Methoxy-4-phenyl-quinolin-2-ol.

- Biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. (n.d.). Benchchem.

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.).

- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI.

- Sigma-Aldrich. (n.d.). 4-Hydroxy-7-methoxy-2-phenylquinoline.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column.

Sources

- 1. synarchive.com [synarchive.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C16H13NO2 | CID 289743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 8. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 15. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MHTP, 2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol, a Synthetic Alkaloid, Induces IFN-γ Production in Murine Model of Ovalbumin-Induced Pulmonary Allergic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Methoxy-2-phenyl-1H-quinolin-4-one structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 7-Methoxy-2-phenyl-1H-quinolin-4-one

Abstract

The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The precise determination of the molecular structure of novel quinolinone derivatives is a critical, foundational step in any drug discovery and development program. This guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of a representative member of this class: 7-Methoxy-2-phenyl-1H-quinolin-4-one. We will detail the logic behind the selection of analytical methods, from synthesis to spectroscopic analysis and final crystallographic confirmation, offering field-proven insights and detailed protocols for researchers and scientists.

Rationale and Strategy for Structural Elucidation

The unambiguous assignment of a chemical structure is a process of systematic evidence gathering, where each piece of data corroborates and refines the proposed molecular model. Our approach is designed as a self-validating system, beginning with the logical synthesis of the target compound and proceeding through a cascade of analytical techniques. Each step provides a layer of information, from the elemental composition and functional groups to the precise connectivity and three-dimensional arrangement of every atom in the molecule.

The logical flow of this process is depicted below, illustrating how data from multiple independent sources converge to provide a single, irrefutable structural assignment.

Caption: Logical workflow for the structure elucidation of 7-Methoxy-2-phenyl-1H-quinolin-4-one.

Synthesis via the Gould-Jacobs Reaction

To elucidate a structure, one must first obtain a pure sample. The Gould-Jacobs reaction is a robust and classical method for preparing 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with the more stable 4-quinolinone form.[3][4] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1] For our target molecule, we utilize m-anisidine (3-methoxyaniline) and ethyl benzoylacetate.

Experimental Protocol: Synthesis

-

Condensation: In a round-bottom flask, combine 3-methoxyaniline (1.0 eq) and ethyl benzoylacetate (1.1 eq). The mixture is heated at 140-150 °C for 2 hours with stirring. The ethanol byproduct is removed by distillation.

-

Cyclization: The resulting intermediate, an enamine, is added dropwise to a high-boiling point solvent such as Dowtherm A or diphenyl ether, preheated to 250 °C.[5][6] This high temperature is crucial to overcome the energy barrier of the 6-electron electrocyclization.[3] The reaction is maintained at this temperature for 30 minutes.

-

Isolation and Purification: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by vacuum filtration. The crude product is washed with hexane or diethyl ether to remove the high-boiling solvent.

-

Recrystallization: The solid is then recrystallized from ethanol or a dimethylformamide (DMF)/water mixture to yield pure 7-Methoxy-2-phenyl-1H-quinolin-4-one as a crystalline solid.

Caption: Synthesis of the target compound via the Gould-Jacobs reaction.

Spectrometric and Spectroscopic Analysis

With a pure sample in hand, we proceed to the core analytical techniques.

High-Resolution Mass Spectrometry (HRMS)

Causality: The first step in characterization is to determine the precise molecular weight. HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula, a critical constraint for any proposed structure.

Experimental Protocol:

-

A ~1 mg/mL solution of the compound is prepared in methanol or acetonitrile.

-

The solution is infused into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Presentation:

| Parameter | Value |

| Molecular Formula | C₁₆H₁₃NO₂ |

| Calculated [M+H]⁺ | 252.1019 |

| Observed [M+H]⁺ | 252.1021 |

| Mass Error | < 1 ppm |

This data confirms the elemental composition C₁₆H₁₃NO₂.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. This serves as a quick confirmation that the desired chemical transformation has occurred.

Experimental Protocol:

-

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

The spectrum is recorded from 4000 to 400 cm⁻¹.

Data Presentation:

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch (methoxy) |

| ~1640 | C=O stretch (amide/ketone)[8] |

| 1600-1450 | Aromatic C=C stretches |

| ~1250 | C-O stretch (aryl ether) |

| ~1100 | C-N stretch |

The presence of a strong carbonyl absorption around 1640 cm⁻¹ and the absence of a broad O-H stretch confirm the quinolin-4-one tautomer predominates over the 4-hydroxyquinoline form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the detailed connectivity of a molecule in solution. A suite of 1D and 2D experiments allows us to map the complete carbon-hydrogen framework.[9]

Experimental Protocol (General):

-

Approximately 5-10 mg of the sample is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

Spectra are acquired on a 400 MHz or higher field NMR spectrometer.

3.3.1. ¹H and ¹³C NMR Analysis

-

¹H NMR: Provides information on the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).

-

¹³C NMR: Reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., carbonyl, aromatic, aliphatic).

3.3.2. 2D NMR: HSQC and HMBC

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal directly to the carbon atom it is attached to (¹JCH coupling).[10] It is an essential tool for definitively assigning which proton belongs to which carbon.[11]

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH couplings).[12] This is the key experiment for piecing the molecular fragments together, as it establishes long-range connectivity across quaternary carbons.[13]

Data Presentation: Consolidated NMR Assignments

| Position | δ ¹³C (ppm) | δ ¹H (ppm, mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | ~150.0 | - | H-3, Phenyl-H |

| 3 | ~110.5 | ~6.5 (s, 1H) | C-2, C-4, C-4a |

| 4 | ~178.0 | - | H-3, H-5 |

| 4a | ~140.0 | - | H-3, H-5, H-8 |

| 5 | ~122.0 | ~8.1 (d, J=8.5, 1H) | C-4, C-7, C-8a |

| 6 | ~105.0 | ~7.3 (d, J=2.5, 1H) | C-8, C-4a |

| 7 | ~162.0 | - | H-5, H-6, H-8, OCH₃ |

| 8 | ~115.0 | ~7.5 (dd, J=8.5, 2.5, 1H) | C-4a, C-6 |

| 8a | ~125.0 | - | H-5, H-8 |

| 1' | ~135.0 | - | H-2', H-6' |

| 2', 6' | ~128.0 | ~7.9 (d, J=7.5, 2H) | C-2, C-4' |

| 3', 5' | ~129.5 | ~7.5 (t, J=7.5, 2H) | C-1', C-5' |

| 4' | ~132.0 | ~7.6 (t, J=7.5, 1H) | C-2', C-6' |

| 7-OCH₃ | ~56.0 | ~3.9 (s, 3H) | C-7 |

| NH | - | ~11.8 (s, 1H) | C-2, C-8a |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Caption: Key HMBC correlations confirming the core structure and substituent positions.

X-ray Crystallography: The Definitive Proof

Causality: While the combination of HRMS and NMR provides overwhelming evidence for the proposed structure, X-ray crystallography offers the ultimate, unambiguous confirmation. It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the solid state, thereby confirming connectivity, bond lengths, bond angles, and intermolecular interactions.[14]

Experimental Protocol:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, DMF).

-

Data Collection: A selected crystal is mounted on a diffractometer. Diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation) as the crystal is rotated.[14]

-

Structure Solution and Refinement: The diffraction pattern is processed to solve and refine the crystal structure using established computational methods, resulting in a final structural model.[14]

Data Presentation: Representative Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~5.5 |

| b (Å) | ~15.2 |

| c (Å) | ~14.8 |

| β (°) | ~95.0 |

| Volume (ų) | ~1230 |

| Z | 4 |

| R-factor | < 0.05 |

Conclusion

The structure elucidation of 7-Methoxy-2-phenyl-1H-quinolin-4-one is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. The journey from a logical synthesis to HRMS, FT-IR, a full suite of 1D and 2D NMR experiments, and finally to X-ray crystallography provides a robust, self-validating workflow. This multi-faceted approach ensures the highest level of scientific integrity and provides the unshakeable structural foundation necessary for advancing a compound through the drug development pipeline.

References

-

SynArchive. Conrad-Limpach Synthesis . SynArchive.com. [Link]

-

Wikipedia. Gould–Jacobs reaction . Wikipedia.org. [Link]

-

Struga, M., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine . Molecules, 2023. [Link]

-

Williams, J. D., et al. Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones . Synthetic Communications, 2009. [Link]

-

Wikipedia. Conrad–Limpach synthesis . Wikipedia.org. [Link]

-

Williams, J. D., et al. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones . National Institutes of Health. [Link]

-

Química Orgánica. Quinoline Synthesis: Conrad-Limpach-Knorr . QuimicaOrganica.org. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIPSeries.org. [Link]

-

Wiley Online Library. Gould-Jacobs Reaction . onlinelibrary.wiley.com. [Link]

-

Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures . University of Aveiro. [Link]

-

MDPI. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis . MDPI.com. [Link]

-

CSPS Canada. Supplementary Information File . CSPSCanada.org. [Link]

-

Supporting Information. General procedure for the synthesis of compounds 3a-o and 5a-c . [Link]

-

ResearchGate. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis . ResearchGate.net. [Link]

-

PubChem. 7-Methoxy-2-phenyl-quinolin-4-ol . PubChem.ncbi.nlm.nih.gov. [Link]

-

Mahyavanshi, J. B., et al. Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives . Der Pharma Chemica, 2015. [Link]

-

ResearchGate. Proton-carbon interactions obtained experimentally in HSQC and HMBC spectra . ResearchGate.net. [Link]

-

ResearchGate. (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines . ResearchGate.net. [Link]

-

PubMed. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents . PubMed.ncbi.nlm.nih.gov. [Link]

-

RSC Publishing. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications . pubs.rsc.org. [Link]

-

Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy . chem.libretexts.org. [Link]

-

Trinh Thi Huan, et al. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY . Heterocycles, 2022. [Link]

-

YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry . youtube.com. [Link]

-

Semantic Scholar. Synthesis of 1‐phenyl‐3‐(quinolin‐8‐ylamino)prop‐2‐en‐1‐one and analysis of its structure by X‐ray crystallography, NMR, UV‐Vis spectroscopy and DFT calculations . semanticscholar.org. [Link]

-

PubChem. 7-Methoxy-2-methyl-4(1H)-quinolinone . PubChem.ncbi.nlm.nih.gov. [Link]

-

ACS Omega. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters . pubs.acs.org. [Link]

-

Nanalysis. 2D NMR Experiments - HETCOR . nanalysis.com. [Link]

-

Asian Journal of Scientific Research. FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal . scialert.net. [Link]

-

University of Wisconsin-Madison. 2D NMR FOR THE CHEMIST . chem.wisc.edu. [Link]

-

ResearchGate. Top-view and side-view structures of compounds 3–5 obtained from X-ray... . ResearchGate.net. [Link]

-

National Institutes of Health. 3-Phenyl-1-[2-(3-phenylisoquinolin-1-yl)diselanyl]isoquinoline . ncbi.nlm.nih.gov. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine . mdpi.com. [Link]

-

ResearchGate. Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety . ResearchGate.net. [Link]

-

PubChem. 7-Methoxy-1-methyl-2-phenyl-4(1H)-quinolinone . PubChem.ncbi.nlm.nih.gov. [Link]

-

National Institutes of Health. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity . ncbi.nlm.nih.gov. [Link]

-

MDPI. 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]qui-nazolin-12(6H)-one . mdpi.com. [Link]

Sources

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C16H13NO2 | CID 289743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Investigating the Therapeutic Targets of 7-Methoxy-2-phenyl-quinolin-4-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This document provides an in-depth guide to elucidating the potential therapeutic targets of the novel compound 7-Methoxy-2-phenyl-quinolin-4-ol. Direct research on this specific molecule is nascent; therefore, this guide establishes a robust investigational framework by leveraging extensive data on its core chemical scaffold, the quinolin-4-one. This structure is recognized as a "privileged scaffold" in medicinal chemistry, known for its versatile interactions with a wide array of biological targets.[1][2]

Our approach is rooted in a logical progression from broad, scaffold-based hypotheses to specific, actionable validation workflows. We will explore the most probable target classes—protein kinases and DNA topoisomerases—and provide detailed protocols for their investigation, empowering research teams to systematically uncover the compound's mechanism of action.

The Quinolin-4-one Scaffold: A Foundation for Target Prediction

The quinolin-4-one motif is a cornerstone of numerous natural and synthetic compounds with demonstrated pharmacological value.[3][4] Molecules incorporating this scaffold have been developed as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[2][5] This wide spectrum of activity strongly suggests that the quinolin-4-one core can be chemically tailored to interact with diverse protein families.

Notably, derivatives have been specifically investigated for their anticancer properties, with studies pointing towards the inhibition of critical enzymes involved in cell proliferation and survival.[6][7] The presence of the methoxy and phenyl groups on our lead compound, this compound, provides specific electronic and steric properties that will dictate its ultimate target profile within this broader class.

Primary Hypothesized Target Class: Protein Kinases

Rationale: The quinoline and quinolone scaffolds are frequently found in protein kinase inhibitors.[6] Their planar aromatic structure is well-suited to occupy the ATP-binding pocket of many kinases. Specific quinolone derivatives have been explored as inhibitors of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinase 2 (CDK2).[6][8][9] Inhibition of these targets can disrupt signaling pathways that drive tumor growth, angiogenesis, and cell cycle progression. The structural similarity of this compound to known kinase inhibitors makes this target class a primary avenue for investigation.

Proposed Validation Workflow: Kinase Inhibition

A logical workflow begins with broad screening and funnels down to specific target validation.

Caption: A comprehensive target deconvolution workflow.

Conclusion

This compound is a promising compound built upon a pharmacologically validated scaffold. While its precise molecular targets are yet to be defined, strong evidence from the broader quinolin-4-one chemical class points toward protein kinases and DNA topoisomerases as high-probability candidates. The experimental frameworks and detailed protocols provided in this guide offer a clear, logical, and robust path for elucidating the compound's mechanism of action. By systematically applying these methods, research teams can effectively deconvolve the therapeutic targets of this compound and unlock its full potential as a novel therapeutic agent.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 7-Methoxy-2-phenyl-quinolin-4-ol

Introduction: The Therapeutic Promise of the Quinoline Scaffold

The quinoline nucleus, a heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry, forming the foundational structure for a multitude of natural and synthetic molecules with diverse pharmacological activities.[1] Quinoline derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. This guide focuses on a specific derivative, 7-Methoxy-2-phenyl-quinolin-4-ol, to provide an in-depth analysis of its core mechanism of action, drawing upon the wealth of research into the broader class of 2-phenyl-4-quinolones and related structures. The presence of a methoxy group at the 7-position and a phenyl group at the 2-position are key determinants of its biological activity, influencing its interactions with molecular targets and subsequent cellular responses.[4]

Anticancer Activity: A Multi-faceted Approach

The primary therapeutic potential of this compound and its analogs lies in their anticancer properties. Research into the quinolone class of compounds has revealed a multi-pronged attack on cancer cells, primarily through the disruption of cellular division and the induction of programmed cell death. The core mechanisms can be broadly categorized into the inhibition of tubulin polymerization and topoisomerase activity, leading to cell cycle arrest and apoptosis.

Inhibition of Tubulin Polymerization: Disrupting the Cytoskeleton

A significant body of evidence points to the inhibition of tubulin polymerization as a key mechanism of action for 2-phenyl-4-quinolone derivatives.[2][3] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[5] Compounds that interfere with microtubule dynamics are potent antimitotic agents and have been successful as cancer chemotherapeutics.

Structurally similar compounds to this compound have been shown to inhibit tubulin assembly, often by binding to the colchicine site on β-tubulin.[5][6][7] This binding prevents the polymerization of tubulin into microtubules, disrupting the formation of the mitotic spindle and leading to a halt in cell division at the G2/M phase.[5][6] For instance, a study on 3',6,7-substituted 2-phenyl-4-quinolones demonstrated their potent inhibitory effects on tubulin polymerization and colchicine binding.[3] Molecular docking studies of 4-phenyl-2-quinolone derivatives have further elucidated the binding mode within the colchicine-binding pocket of tubulin.[7] The methoxy group, a common feature in potent tubulin inhibitors, is often observed to form crucial hydrogen bonds within the binding site.[5]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

A standard method to assess the effect of a compound on tubulin dynamics is the in vitro tubulin polymerization assay.

-

Preparation of Reagents:

-

Purified bovine or porcine brain tubulin (>99% pure).

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

GTP solution (100 mM).

-

Test compound (this compound) dissolved in DMSO at various concentrations.

-

Positive control (e.g., Nocodazole, Colchicine).

-

Negative control (e.g., Paclitaxel - a microtubule stabilizer).

-

Vehicle control (DMSO).

-

-

Assay Procedure:

-

Tubulin is diluted to a final concentration of 1-2 mg/mL in General Tubulin Buffer on ice.

-

The test compound, controls, or vehicle are added to the tubulin solution and incubated on ice for a short period (e.g., 15 minutes).

-

The reaction is initiated by the addition of GTP to a final concentration of 1 mM and transferring the mixture to a pre-warmed 37°C spectrophotometer.

-

The polymerization of tubulin is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time.

-

-

Data Analysis:

-

The absorbance values are plotted against time to generate polymerization curves.

-

The IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) is calculated from the dose-response curves.

-

Visualization of the Proposed Mechanism

Caption: Proposed mechanism of tubulin polymerization inhibition.

Topoisomerase Inhibition: Unraveling DNA Supercoils

Another potential mechanism of action for quinoline derivatives is the inhibition of topoisomerases.[1] Topoisomerases are nuclear enzymes that are essential for managing the topological state of DNA during replication, transcription, and recombination.[1] By creating transient breaks in the DNA backbone, they relieve supercoiling. Topoisomerase inhibitors can stabilize the transient DNA-enzyme complex, leading to DNA damage and ultimately cell death.

Several studies have identified quinoline derivatives as inhibitors of topoisomerase I.[1] For example, a series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines were found to be potent topoisomerase I inhibitors.[1] The planar quinoline ring system is thought to intercalate between DNA base pairs at the site of cleavage, stabilizing the topoisomerase-DNA complex and preventing the re-ligation of the DNA strand. This leads to an accumulation of DNA single-strand breaks, triggering a DNA damage response and apoptosis.

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

-

Preparation of Reagents:

-

Human Topoisomerase I enzyme.

-

Supercoiled plasmid DNA (e.g., pBR322).

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM spermidine, 0.5 mM DTT, 0.5 mM EDTA, 25 µg/mL BSA).

-

Test compound (this compound) at various concentrations.

-

Positive control (e.g., Camptothecin).

-

Vehicle control (DMSO).

-

-

Assay Procedure:

-

The reaction mixture containing supercoiled DNA, assay buffer, and the test compound or controls is prepared.

-

The reaction is initiated by the addition of Topoisomerase I.

-

The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

-

The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

-

The DNA topoisomers are separated by agarose gel electrophoresis.

-

-

Data Analysis:

-

The gel is stained with a DNA intercalating dye (e.g., ethidium bromide) and visualized under UV light.

-

Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed plasmid DNA and a corresponding increase in the amount of supercoiled DNA.

-

The IC₅₀ value is determined from the dose-response relationship.

-

Visualization of the Proposed Mechanism

Caption: Proposed mechanism of Topoisomerase I inhibition.

Downstream Cellular Consequences: Cell Cycle Arrest and Apoptosis

The inhibition of tubulin polymerization and/or topoisomerase activity ultimately converges on two key cellular outcomes: cell cycle arrest and apoptosis (programmed cell death).

Cell Cycle Arrest

As previously mentioned, the disruption of the mitotic spindle due to tubulin polymerization inhibition leads to an arrest of the cell cycle in the G2/M phase.[5][6] This is a critical checkpoint that ensures the proper segregation of chromosomes. By activating the spindle assembly checkpoint, the cell is prevented from proceeding into anaphase, effectively halting cell division. Similarly, DNA damage induced by topoisomerase inhibitors can also trigger cell cycle arrest at various checkpoints (G1/S or G2/M) to allow for DNA repair. However, if the damage is too extensive, the cell is directed towards apoptosis.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment:

-

Cancer cell lines (e.g., MCF-7, HeLa) are cultured to a suitable confluency.

-

Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

-

-

Cell Staining:

-

Cells are harvested, washed, and fixed in cold ethanol.

-

Fixed cells are treated with RNase A to remove RNA.

-

Cells are stained with a fluorescent DNA intercalating dye, such as propidium iodide (PI).

-

-

Flow Cytometry Analysis:

-

The DNA content of the stained cells is analyzed using a flow cytometer.

-

The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their fluorescence intensity.

-

-

Data Analysis:

-

Histograms of cell count versus fluorescence intensity are generated.

-

An increase in the percentage of cells in the G2/M phase is indicative of cell cycle arrest at this stage.

-

Induction of Apoptosis

Apoptosis is a highly regulated process of programmed cell death that is crucial for normal development and tissue homeostasis. Many anticancer agents exert their therapeutic effect by inducing apoptosis in cancer cells. Both tubulin polymerization inhibitors and topoisomerase inhibitors are known to trigger apoptotic pathways.

The prolonged arrest in mitosis caused by tubulin inhibitors can activate the intrinsic (mitochondrial) apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), the executioners of apoptosis. Similarly, the DNA damage caused by topoisomerase inhibitors is a potent trigger for the p53-mediated apoptotic pathway.

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Culture and Treatment:

-

Cancer cells are treated with this compound as described for the cell cycle analysis.

-

-

Cell Staining:

-

Cells are harvested and washed.

-

Cells are resuspended in an Annexin V binding buffer.

-

Fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes in late apoptosis or necrosis) are added.

-

-

Flow Cytometry Analysis:

-

The stained cells are analyzed by flow cytometry.

-

-

Data Analysis:

-

The cell population is differentiated into four quadrants: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

-

A dose-dependent increase in the percentage of apoptotic cells indicates the induction of apoptosis by the compound.

-

Quantitative Data Summary

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Anilinoquinoline Derivatives | HeLa (Cervical Cancer) | 7.15 - 10.18 | [8] |

| BGC823 (Gastric Cancer) | 4.65 - 8.32 | [8] | |

| 4-Alkoxy-2-arylquinolines | Leukemia (SR) | 0.133 | [8] |

| 3',6,7-Substituted 2-Phenyl-4-quinolones | Various Human Tumor Cell Lines | Log GI₅₀ ≤ -4.0 | [3] |

Conclusion and Future Directions

Based on the extensive research on the quinoline scaffold, the core mechanism of action of this compound is strongly suggested to be centered on its anticancer activity. The most probable primary molecular targets are tubulin and topoisomerase I. Inhibition of these targets leads to downstream effects including cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.

Future research should focus on validating these proposed mechanisms specifically for this compound. This would involve conducting the detailed experimental protocols outlined in this guide, including in vitro tubulin polymerization and topoisomerase I inhibition assays, as well as cell-based assays for cytotoxicity, cell cycle analysis, and apoptosis induction across a panel of cancer cell lines. Furthermore, structure-activity relationship (SAR) studies, exploring modifications of the methoxy and phenyl groups, could lead to the development of even more potent and selective anticancer agents based on this promising quinoline scaffold.

References

-

Wang, X. F., Guan, F., Ohkoshi, E., Guo, W., Wang, L., Zhu, D. Q., Wang, S. B., Wang, L. T., Hamel, E., Yang, D., Li, L., Qian, K., Morris-Natschke, S. L., Yuan, S., Lee, K. H., & Xie, L. (2014). Optimization of 4-(N-cycloamino)phenylquinazolines as a novel class of tubulin-polymerization inhibitors targeting the colchicine site. Journal of medical chemistry, 57(4), 1390–1402. [Link]

-

Wang, X. F., Guan, F., Ohkoshi, E., Guo, W., Wang, L., Zhu, D. Q., Wang, S. B., Wang, L. T., Hamel, E., Yang, D., Li, L., Qian, K., Morris-Natschke, S. L., Yuan, S., Lee, K. H., & Xie, L. (2014). Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. Journal of medicinal chemistry, 57(4), 1390–1402. [Link]

-

Chen, Y. L., Lu, C. M., Chen, Y. L., Wang, J. P., & Kuo, S. C. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. International journal of molecular sciences, 24(2), 999. [Link]

-

Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European journal of medicinal chemistry, 215, 113261. [Link]

-

Li, L., Wang, H. K., Kuo, S. C., Wu, T. S., Mauger, A., Lin, C. M., & Lee, K. H. (1994). Antitumor agents. 155. Synthesis and biological evaluation of 3',6,7-substituted 2-phenyl-4-quinolones as antimicrotubule agents. Journal of medicinal chemistry, 37(20), 3400–3407. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Li, L., Wang, H. K., Kuo, S. C., Wu, T. S., Mauger, A., Lin, C. M., & Lee, K. H. (1994). Antitumor agents. 155. Synthesis and biological evaluation of 3',6,7-substituted 2-phenyl-4-quinolones as antimicrotubule agents. Journal of medicinal chemistry, 37(20), 3400–3407. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery. Retrieved January 7, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C16H13NO2). Retrieved January 7, 2026, from [Link]

-

Foroumadi, A., Asadipour, A., Arabsorkhi, S., Pour-Esmaieli, A., & Shafiee, A. (2013). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in pharmaceutical sciences, 8(4), 259–267. [Link]

-

Cheng, Y. Y., Yang, J. S., Tsai, S. C., Liaw, C. C., Chung, J. G., Huang, L. J., Lee, K. H., Lu, C. C., Chien, H. C., Tsuzuki, M., & Kuo, S. C. (2012). The newly synthesized 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one triggers cell apoptosis through induction of oxidative stress and upregulation of the p38 MAPK signaling pathway in HL-60 human leukemia cells. Oncology reports, 28(4), 1482–1490. [Link]

-

Sirisoma, N., Kasibhatla, S., Pervin, A., Zhang, H., Jiang, S., Willardsen, J. A., Anderson, M. B., Baichwal, V., Mather, G. G., Jessing, K., Hussain, R., Hoang, K., Pleiman, C. M., Tseng, B., Drewe, J., & Cai, S. X. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Journal of medicinal chemistry, 51(15), 4771–4779. [Link]

-

Sirisoma, N., Pervin, A., Zhang, H., Jiang, S., Willardsen, J. A., Anderson, M. B., Mather, G. G., Pleiman, C. M., Lu, Y., Li, P., Hsieh, F., Kasibhatla, S., Tseng, B., Drewe, J., & Cai, S. X. (2009). Discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and efficacious anticancer agent with high blood brain barrier penetration. Journal of medicinal chemistry, 52(8), 2341–2351. [Link]

-

Hayour, H., Bouraiou, A., Bouacida, S., Benzerka, S., & Belfaitah, A. (2013). 7-Methoxy-2-phenylquinoline-3-carbaldehyde. Acta crystallographica. Section E, Structure reports online, 69(Pt 10), o1551–o1552. [Link]

-

Mondal, J., Dasgupta, T., Panicker, R. R., Manickam, V., Sinha, A., & Sivaramakrishna, A. (2024). Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis. Molecular pharmaceutics, 21(10), 5433–5447. [Link]

-

Ali, M. M., Ismail, N. S. M., Choon, T. S., & Pandian, S. (2019). Induction of Apoptosis and Modulation of Caspase Activity on MCF-7 Human Breast Cancer Cells by Bioactive Fractionated Cocoa Leaf Extract. Molecules (Basel, Switzerland), 24(23), 4272. [Link]

-

ResearchGate. (n.d.). Apoptotic effects of compounds 4b and 4j against MCF-7 cells. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Cell cycle analysis histograms for MCF-7 cells. (A) Control, (B) 4b,... Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Cell cycle analysis of MCF-7 cells treated with 15 µM compound 1 and/or... Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Cytotoxicity curve of compound 4 b on MCF-7 cell line... Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability... Retrieved January 7, 2026, from [Link]

-

Razali, N., Abd Jalil, M., Ismail, N., & Wahab, H. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules (Basel, Switzerland), 28(20), 7056. [Link]

-

Seminars in Cancer Biology. (n.d.). Retrieved January 7, 2026, from [Link]

-

Huang, Y., Chen, S., Liu, C., Chen, Y., Zhang, Y., & Liu, Y. (2014). Synergistic Apoptosis of MCF-7 Breast Cancer Cells by 2-Methoxyestradiol and Bis(ethyl)norspermine. Journal of Cancer, 5(6), 468–475. [Link]

Sources

- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antitumor agents. 155. Synthesis and biological evaluation of 3',6,7-substituted 2-phenyl-4-quinolones as antimicrotubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of 4-(N-cycloamino)phenylquinazolines as a novel class of tubulin-polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 7-Methoxy-2-phenyl-quinolin-4-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 7-Methoxy-2-phenyl-quinolin-4-ol, a quinoline derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of public quantitative solubility data for this specific compound, this guide offers a multi-faceted approach for researchers, scientists, and drug development professionals. It combines a theoretical examination of the physicochemical properties influencing solubility, a qualitative solubility prediction in common organic solvents, and a detailed, field-proven experimental protocol for the precise quantitative determination of both kinetic and thermodynamic solubility. This document is designed to be a self-validating system, empowering researchers to generate reliable and reproducible solubility data, a critical parameter in drug development, formulation, and synthesis.

Introduction: The Critical Role of Solubility in Drug Development

This compound belongs to the quinoline class of heterocyclic aromatic compounds. Quinoline derivatives are widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The solubility of an Active Pharmaceutical Ingredient (API) is a paramount physicochemical property that profoundly influences its entire development lifecycle, from early-stage discovery to formulation and in-vivo performance. Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a promising compound. Therefore, a thorough understanding and accurate measurement of the solubility of this compound in various organic solvents are indispensable for its potential development as a therapeutic agent. Organic solvents are crucial in various stages of drug development, including synthesis, purification, crystallization, and the preparation of formulations for pre-clinical and clinical studies.

Physicochemical Properties of this compound

A foundational understanding of the molecular properties of this compound is essential to predict and interpret its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₂ | PubChem[2] |

| Molecular Weight | 251.28 g/mol | PubChem[2] |

| Predicted XLogP3 | 3.2 | PubChem[2][3] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Polar Surface Area | 38.3 Ų | PubChem[2] |

The predicted XLogP3 value of 3.2 suggests that this compound is a relatively lipophilic ("fat-loving") or non-polar molecule. This indicates a higher affinity for non-polar organic solvents over polar solvents like water. The presence of a hydrogen bond donor (the hydroxyl group) and acceptors (the nitrogen and oxygen atoms) allows for interactions with protic and polar aprotic solvents. The quinolin-4-ol moiety can exist in tautomeric equilibrium with the 4-quinolone form, which can influence its hydrogen bonding capabilities and crystal packing, thereby affecting solubility.

Theoretical Framework: Principles Governing Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that a solute will have higher solubility in a solvent with similar polarity and intermolecular forces. Several factors influence the solubility of this compound:

-

Solute-Solvent Interactions: For dissolution to occur, the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions. Given its structure, this compound can engage in van der Waals forces, dipole-dipole interactions, and hydrogen bonding.

-

Solvent Polarity: The polarity of the organic solvent plays a crucial role. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are expected to be effective due to their ability to engage in dipole-dipole interactions and accept hydrogen bonds. Polar protic solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors, potentially leading to good solubility. Non-polar solvents (e.g., hexane, toluene) are less likely to be effective solvents due to the polar nature of the quinolin-4-ol moiety.

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in the crystal lattice will significantly impact its solubility. A higher crystal lattice energy will require more energy to overcome, resulting in lower solubility.

Qualitative Solubility Prediction

In the absence of specific experimental data, a qualitative prediction of solubility can be made based on the physicochemical properties of this compound and the principles of solubility.

| Solvent | Solvent Type | Predicted Qualitative Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, with strong polar interactions. |

| Methanol | Polar Protic | Soluble to Moderately Soluble | Can act as both a hydrogen bond donor and acceptor. |

| Ethanol | Polar Protic | Soluble to Moderately Soluble | Similar to methanol, but slightly less polar. |

| Acetone | Polar Aprotic | Moderately Soluble | Can accept hydrogen bonds and has a moderate dipole moment. |

| Chloroform | Weakly Polar | Sparingly Soluble | Can act as a weak hydrogen bond donor. |

| Toluene | Non-polar | Slightly Soluble to Insoluble | Mismatch in polarity with the polar quinolin-4-ol moiety. |

| Hexane | Non-polar | Insoluble | Significant mismatch in polarity. |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a well-designed experimental protocol is essential. The following sections provide detailed methodologies for determining both thermodynamic and kinetic solubility. The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility[4][5].

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility, which is the concentration of a saturated solution when excess solid is present and the system has reached equilibrium[4][5].

5.1.1. Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

5.1.2. Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound (e.g., 5-10 mg) to a clean, dry vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or rotator set at a specific temperature (e.g., 25 °C or 37 °C).

-